2H-Thiete-1,1-dioxide
CAS No.: 7285-32-7
Cat. No.: VC2124454
Molecular Formula: C3H4O2S
Molecular Weight: 104.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7285-32-7 |
|---|---|
| Molecular Formula | C3H4O2S |
| Molecular Weight | 104.13 g/mol |
| IUPAC Name | 2H-thiete 1,1-dioxide |
| Standard InChI | InChI=1S/C3H4O2S/c4-6(5)2-1-3-6/h1-2H,3H2 |
| Standard InChI Key | SYHFISYHXDUGDV-UHFFFAOYSA-N |
| SMILES | C1C=CS1(=O)=O |
| Canonical SMILES | C1C=CS1(=O)=O |
Introduction
Physical and Chemical Properties
Structural Characteristics
2H-Thiete-1,1-dioxide has a molecular formula of C₃H₄O₂S and a molecular weight of approximately 104.13 g/mol . The structure features a four-membered ring containing a sulfur atom with two oxygen atoms attached to it, forming a sulfone group. The IUPAC standard InChI notation for this compound is InChI=1S/C3H4O2S/c4-6(5)2-1-3-6/h1-2H,3H2, which precisely defines its structural arrangement .
The compound can be represented by the following canonical SMILES notation: C1C=CS1(=O)=O. This notation efficiently encodes the arrangement of atoms and bonds within the molecule, highlighting the presence of a double bond within the four-membered ring and the two oxygen atoms attached to the sulfur atom.
Physical Properties
2H-Thiete-1,1-dioxide possesses several notable physical properties that have been determined through experimental studies. These properties are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 104.128 g/mol | |
| Density | 1.469 g/cm³ | |
| Boiling Point | 314.3°C at 760 mmHg | |
| Flash Point | 214.6°C | |
| Enthalpy of Sublimation (ΔsubH°) | 84 ± 2 kJ/mol (20.0 ± 0.5 kcal/mol) |
The relatively high boiling and flash points indicate significant intermolecular forces, likely due to the polar nature of the sulfone group. The enthalpy of sublimation value provides insight into the energy required to convert the solid compound directly to a vapor state, which has been measured through experimental thermochemical studies .
Chemical Reactivity
The chemical reactivity of 2H-thiete-1,1-dioxide is largely influenced by the strain energy present in its four-membered ring system and the electronic properties of the sulfone group. The strain energy makes the compound susceptible to ring-opening reactions and rearrangements under various conditions.
One notable aspect of its reactivity is its thermal behavior. When heated in solution or in the vapor phase, 2H-thiete-1,1-dioxide undergoes rearrangement to form 5H-1,2-oxathiole-2-oxide . This thermolysis reaction demonstrates the tendency of the strained ring system to rearrange to more stable structures. In the presence of phenol, heating leads to the formation of phenyl 2-propene-1-sulfonate (CH₂=CHCH₂SO₂OPh) in approximately 15% yield .
These reactivity patterns suggest that 2H-thiete-1,1-dioxide can serve as a precursor to various organosulfur compounds through controlled reactions that take advantage of its inherent ring strain.
Synthesis Methods
Pyridine-Mediated Synthesis
A notable method for synthesizing 2H-thiete-1,1-dioxides, particularly bifunctionalized derivatives, involves a pyridine-mediated [2+2] annulation reaction between sulfonyl chlorides and dialkyl acetylenedicarboxylates . This approach represents an efficient strategy for the direct synthesis of highly strained bifunctionalized 2H-thiete-1,1-dioxide derivatives from readily available starting materials.
The reaction mechanism proceeds through several steps:
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Pyridine eliminates HCl from sulfonyl chlorides to generate sulfenes.
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Pyridine then nucleophilically attacks the sulfenes to form zwitterionic intermediates.
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These intermediates subsequently attack dialkyl acetylenedicarboxylates.
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An intramolecular cyclization followed by isomerization produces the final dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides.
In this synthetic route, pyridine plays a dual role as both a base and a nucleophilic catalyst . This methodology is particularly valuable because it allows for the direct formation of the strained four-membered ring system with additional functional groups that can serve as handles for further chemical transformations.
Other Synthetic Approaches
While the pyridine-mediated [2+2] annulation represents a direct approach to bifunctionalized 2H-thiete-1,1-dioxides, other methods have been developed for synthesizing various derivatives of this compound class.
The Cope elimination reaction has been employed as another synthetic strategy. For instance, 2-substituted 2H-thiete-1,1-dioxides can be prepared through the Cope elimination of appropriately substituted thietane sulfones . This approach typically involves the elimination of a leaving group to generate the unsaturated bond within the four-membered ring.
These diverse synthetic methods provide chemists with flexible options for preparing 2H-thiete-1,1-dioxide and its derivatives, allowing for the tailored synthesis of compounds with specific substitution patterns for various research applications.
Chemical Transformations and Reactions
Thermal Rearrangements
As previously mentioned, 2H-thiete-1,1-dioxide undergoes thermal rearrangement to form 5H-1,2-oxathiole-2-oxide when heated in solution or in the vapor phase . This transformation is believed to proceed through a mechanism involving vinylsulfene as an intermediate species. The rearrangement represents a ring expansion process that relieves the significant strain present in the four-membered ring system.
The proposed mechanism for this thermal rearrangement involves:
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Ring opening of 2H-thiete-1,1-dioxide to form vinylsulfene.
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Rearrangement of the vinylsulfene intermediate.
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Cyclization to form the five-membered 5H-1,2-oxathiole-2-oxide ring system.
This thermal behavior illustrates the intrinsic instability of the strained four-membered ring and provides insight into potential transformation pathways for this compound class in thermal reactions.
Reactions with Nucleophiles
In the presence of nucleophiles such as phenol, 2H-thiete-1,1-dioxide can undergo ring-opening reactions to form linear products. For example, heating 2H-thiete-1,1-dioxide in the presence of phenol leads to the formation of phenyl 2-propene-1-sulfonate in 15% yield . This reaction likely proceeds through nucleophilic attack on the strained ring system, followed by ring opening to relieve strain.
These nucleophilic ring-opening reactions demonstrate the susceptibility of the strained four-membered ring to attack by various nucleophiles, providing routes to functionalized acyclic organosulfur compounds.
Research Significance and Applications
The study of 2H-thiete-1,1-dioxide and its derivatives contributes significantly to our understanding of strained heterocyclic systems and their reactivity. The compound serves as a model system for investigating the effects of ring strain on chemical behavior, offering insights that can be applied to other strained heterocycles.
From a synthetic perspective, the development of efficient methods for preparing bifunctionalized 2H-thiete-1,1-dioxide derivatives opens avenues for accessing complex organosulfur compounds that may have applications in various fields, including pharmaceutical chemistry and materials science.
The thermal rearrangements and nucleophilic ring-opening reactions of 2H-thiete-1,1-dioxide provide valuable information about the behavior of strained sulfone-containing heterocycles. This knowledge can guide the design of new synthetic transformations and potentially lead to the discovery of novel reaction pathways for creating structurally diverse compounds.
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